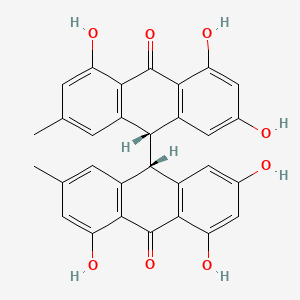

cis-Emodin bianthrone

Description

Properties

Molecular Formula |

C30H22O8 |

|---|---|

Molecular Weight |

510.5 g/mol |

IUPAC Name |

(10R)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one |

InChI |

InChI=1S/C30H22O8/c1-11-3-15-23(17-7-13(31)9-21(35)27(17)29(37)25(15)19(33)5-11)24-16-4-12(2)6-20(34)26(16)30(38)28-18(24)8-14(32)10-22(28)36/h3-10,23-24,31-36H,1-2H3/t23-,24+ |

InChI Key |

UUXPVUHOWQPCSC-PSWAGMNNSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=C(C=C3O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=C(C=C3O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis-Emodin Bianthrone: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Emodin bianthrone is a naturally occurring anthraquinone derivative.[1] As a member of the bianthrone class of compounds, it is formed by the oxidative dimerization of two emodin anthrone units. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available scientific literature and chemical databases. Due to the limited specific research on the cis- isomer, data from closely related compounds, particularly emodin, are included for comparative context where appropriate.

Chemical Structure and Properties

This compound is characterized by the molecular formula C30H22O8 and possesses a molecular weight of 510.49 g/mol .[2] It is registered under the CAS number 61281-19-4.[1][2] The purity of commercially available this compound is typically greater than 98%.[2]

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C30H22O8 | [1][2] |

| Molecular Weight | 510.49 g/mol | [2] |

| CAS Number | 61281-19-4 | [1][2] |

| Purity | >98% | [2] |

Physical Properties

Detailed experimental data on the physical properties of this compound are scarce in publicly accessible literature. The following table summarizes the available information.

Table 2: Physical Properties of this compound

| Property | Value/Description | Source(s) |

| Melting Point | Data not available | |

| Solubility | Methanol: 5.1 mg/mL (requires sonication and warming) | |

| Appearance | Data not available |

Spectral Data

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not extensively reported. However, general methodologies for the analysis of related anthraquinone compounds can be adapted.

General Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

A general HPLC method for the separation and quantification of anthraquinones and bianthrones in plant extracts, such as rhubarb, can be employed for the analysis of this compound.

-

Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% phosphoric acid is common.

-

Flow Rate: A flow rate of 1.0 mL/min is often utilized.

-

Detection: UV detection at 254 nm is suitable for emodin and its derivatives.

-

Column Temperature: The separation is usually performed at a controlled temperature, for instance, 30°C.

This method would allow for the determination of the purity of this compound and its quantification in various samples.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities and signaling pathways associated with this compound. The majority of research has focused on its parent compound, emodin.

Emodin itself exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[3][4][5] It is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/Akt and MAPK pathways.[3]

Given the structural relationship, it is plausible that this compound may possess similar or unique biological activities. However, dedicated studies are required to elucidate its specific mechanisms of action and its effects on cellular signaling.

Logical Relationship of Emodin Derivatives

The following diagram illustrates the relationship between emodin and its dimeric form, bianthrone, highlighting the structural connection that suggests potential parallels in their biological activities.

Caption: Relationship between Emodin and Emodin Bianthrone.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While foundational data such as molecular formula and weight are established, there is a notable gap in the literature concerning detailed experimental properties, comprehensive spectral data, and specific biological activities. The provided information on the related compound emodin and general experimental protocols serves as a valuable starting point for researchers. Further investigation is critically needed to fully characterize this compound and to explore its potential applications in drug development and other scientific fields. This lack of data presents a clear opportunity for novel research to contribute to the understanding of this natural compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. biocrick.com [biocrick.com]

- 3. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer potential of emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

Cis-Emodin Bianthrone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-Emodin bianthrone, a naturally occurring anthraquinone derivative. It covers its primary natural sources, methods for its isolation and synthesis, and explores its biological significance through the lens of related compounds. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a constituent of several plant species, most notably within the Polygonaceae and Hypericaceae families. Its presence is often alongside its trans-isomer and other related anthraquinone derivatives.

Primary Botanical Sources:

-

Polygonum multiflorum Thunb.: Also known as He Shou Wu, the roots of this plant are a significant source of both cis- and trans-emodin dianthrones.[1][2][3] The concentration of these compounds can be influenced by processing methods.

-

Hypericum monogynum L.: This species of St. John's Wort is another confirmed natural source of this compound.[4]

The precursor molecule, emodin, is found more widely in nature, occurring in the roots and rhizomes of various plants from families such as Polygonaceae, Rhamnaceae, and Fabaceae.

Quantitative Analysis of this compound

Quantitative data on the concentration of this compound in plant materials is crucial for extraction and standardization purposes. A study utilizing ultra-high performance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) has provided detailed quantitative analysis of cis-emodin dianthrones in numerous batches of Polygonum multiflorum root.

| Plant Source | Compound | Concentration Range (µg/g) | Analytical Method |

| Polygonum multiflorum Radix (90 batches) | cis-emodin dianthrones | 0.29–67.00 | UHPLC-QQQ-MS/MS |

Table 1: Quantitative Data of cis-Emodin Dianthrones in Polygonum multiflorum.[1]

Isolation and Synthesis Protocols

General Experimental Protocol for Isolation from Natural Sources

This protocol is a representative methodology for the isolation and purification of dianthrone isomers from plant material, such as Polygonum multiflorum.

1. Extraction:

- Air-dry and powder the plant material (e.g., roots of P. multiflorum).

- Perform exhaustive extraction using a suitable organic solvent, such as 70-80% ethanol or methanol, at room temperature or under reflux.

- Concentrate the resulting crude extract under reduced pressure to yield a viscous residue.

2. Liquid-Liquid Partitioning:

- Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).

- Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the target bianthrones. They are typically expected in the ethyl acetate or chloroform fractions.

3. Column Chromatography:

- Subject the enriched fraction to column chromatography on silica gel.

- Elute the column with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

- Collect fractions and analyze by TLC. Combine fractions containing compounds with similar Rf values.

4. Further Purification:

- Fractions containing the mixture of bianthrone isomers may require further chromatographic steps for separation of the cis and trans isomers.

- Polyamide Column Chromatography: This stationary phase is effective for separating compounds with phenolic hydroxyl groups. Elution is typically performed with a methanol-water gradient.

- Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used for final purification, with methanol often used as the mobile phase.

- Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity isomers, a reversed-phase C18 column is often employed with a mobile phase such as methanol/water or acetonitrile/water, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

5. Structure Elucidation:

- The purified this compound isomer is identified and characterized using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and comparison with literature data.

Synthesis of Emodin Bianthrone (Diastereomeric Mixture)

Emodin bianthrone can be synthesized from its precursor, emodin anthrone, through oxidative dimerization. This method typically yields a mixture of diastereomers (cis and trans).

Reaction: Oxidative Dimerization of Emodin Anthrone

Reagents:

-

Emodin anthrone

-

Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

-

Ethanol

Procedure:

-

Dissolve emodin anthrone in ethanol.

-

Separately, prepare a solution of iron (III) chloride hexahydrate in ethanol.

-

Add the iron (III) chloride solution dropwise to the emodin anthrone solution over a period of 45 minutes.

-

Heat the reaction mixture under reflux for 4 hours.

-

After cooling, pour the solution into a 5% aqueous hydrochloric acid solution.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting residue using silica gel column chromatography with a chloroform:methanol (e.g., 20:1) solvent system to yield emodin bianthrone as a diastereomeric mixture. A reported yield for this reaction is 77%.

Visualized Workflows and Pathways

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Caption: General workflow for the isolation of this compound.

Representative Signaling Pathway Modulated by Emodin

While specific signaling pathways for this compound are not extensively studied, its precursor, emodin, is known to modulate several key cellular pathways involved in inflammation and cell survival. The PI3K/Akt/mTOR pathway is a prominent example. Emodin has been shown to inhibit this pathway, which is often hyperactivated in various cancers.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by emodin.

This guide provides a foundational understanding of this compound for scientific professionals. Further research is warranted to fully elucidate the specific isolation protocols and distinct biological activities of this particular stereoisomer.

References

- 1. UHPLC-QQQ-MS/MS assay for the quantification of dianthrones as potential toxic markers of Polygonum multiflorum Thunb: applications for the standardization of traditional Chinese medicines (TCMs) with endogenous toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Processing‐induced reduction in dianthrones content and toxicity of Polygonum multiflorum: Insights from ultra‐high performance liquid chromatography triple quadrupole mass spectrometry analysis and toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The intricate biosynthetic pathway of emodin bianthrone isomers: a technical guide for researchers.

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the biosynthesis of emodin bianthrone isomers. It covers the core enzymatic reactions, intermediates, and regulatory mechanisms, with a focus on providing actionable data and experimental insights.

Emodin bianthrones, a class of dimeric polyketides, exhibit a wide range of biological activities, making them promising candidates for drug development. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide synthesizes current knowledge on the pathway, from the initial assembly of the polyketide backbone to the critical dimerization step that forms the bianthrone core.

The Polyketide Backbone Assembly: From Acetyl-CoA to Emodin

The biosynthesis of emodin, the monomeric precursor of emodin bianthrones, follows the well-established polyketide pathway. In fungi, this process is primarily carried out by non-reducing polyketide synthases (NR-PKSs), while plants utilize a type III polyketide synthase known as octaketide synthase (OKS).

The journey begins with the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units. This iterative process, catalyzed by the PKS, results in a linear octaketide intermediate. This intermediate then undergoes a series of cyclization and aromatization reactions to form the core anthraquinone scaffold. A key intermediate in this process is atrochrysone carboxylic acid. Subsequent enzymatic modifications, including decarboxylation and oxidation, lead to the formation of emodin. In some organisms, emodin anthrone is formed first and then oxidized to emodin.

The core pathway to emodin can be visualized as follows:

The Crucial Dimerization Step: Formation of Emodin Bianthrone Isomers

The defining step in the biosynthesis of emodin bianthrones is the dimerization of two emodin or emodin anthrone monomers. This oxidative coupling reaction is a key determinant of the final bianthrone structure and its stereochemistry. Research has identified cytochrome P450 monooxygenases as the key enzymes catalyzing this critical transformation.

For instance, in the biosynthesis of skyrin, a common emodin bianthrone, the cytochrome P450 monooxygenase RugG has been shown to catalyze the 5,5'-dimerization of emodin radicals[1]. This enzymatic control is crucial for the specific formation of skyrin over other possible isomers. Similarly, a cytochrome P450 is implicated in the 5,5-oxidative dimerization step during the biosynthesis of rugulosin[2].

The stereochemistry of the resulting bianthrones can be influenced by several factors, including the specific P450 enzyme involved and the potential role of dirigent proteins. Dirigent proteins are known to guide the stereoselective coupling of phenolic radicals in other biosynthetic pathways, and while their direct involvement in emodin bianthrone formation is yet to be definitively proven, their potential role in controlling the stereochemical outcome is an active area of research[3][4][5].

The dimerization process can be depicted as follows:

References

- 1. Total biosynthesis: in vitro reconstitution of polyketide and nonribosomal peptide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterologous expression of fungal cytochromes P450 (CYP5136A1 and CYP5136A3) from the white-rot basidiomycete Phanerochaete chrysosporium: Functionalization with cytochrome b5 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vernier.com [vernier.com]

- 4. Heterologous expression and mechanistic investigation of a fungal cytochrome P450 (CYP5150A2): involvement of alternative redox partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of cis-Emodin Bianthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of cis-emodin bianthrone, a dimeric anthraquinone with significant biological interest. Detailed tables of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data are presented. Furthermore, this document outlines the key experimental protocols for the synthesis and spectroscopic analysis of this compound. A visualization of the synthetic pathway is also provided to facilitate a deeper understanding of its chemical generation.

Introduction

Emodin bianthrones, dimeric structures derived from the natural product emodin, exist as two diastereomers: cis and trans. The spatial arrangement of the two anthrone moieties significantly influences their biological activity, making the specific characterization of each isomer crucial. This compound, in particular, has garnered attention for its potential therapeutic applications. This guide serves as a centralized resource for the detailed spectroscopic data and relevant experimental methodologies pertaining to this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from verified literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | |||

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragmentation |

| 510 | [M]+ | |

| Further data not available in search results | ||

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available in search results | |

Experimental Protocols

Synthesis of Emodin Bianthrone

Emodin bianthrone is synthesized from emodin anthrone via oxidative dimerization. The following protocol is based on established methods[1]:

-

Preparation of Emodin Anthrone: Emodin is reduced to emodin anthrone using a suitable reducing agent, such as tin(II) chloride in an acidic medium.

-

Oxidative Dimerization: A solution of iron(III) chloride hydrate in ethanol is added dropwise to a solution of emodin anthrone in ethanol.

-

Reaction Conditions: The reaction mixture is heated under reflux for approximately 4 hours.

-

Workup: The solution is then poured into an aqueous hydrochloric acid solution (5%) and the product is extracted with ether.

-

Purification: The crude product, a diastereomeric mixture of cis- and trans-emodin bianthrone, is purified by column chromatography on silica gel using a chloroform:methanol (20:1) solvent system to yield the bianthrone.[1]

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 10 mg of purified this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is used as an internal reference.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance III - 500MHz.

-

Experimental Conditions: The temperature is maintained at 298K. For ¹³C NMR, techniques such as DEPT can be employed to aid in the assignment of carbon signals.

Mass Spectrometry

-

Sample Preparation: The purified sample is dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. The solution is then further diluted.

-

Instrumentation: Analysis can be performed using techniques such as Ultra-High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS).

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be utilized.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the powdered sample is mixed with potassium bromide (KBr) to prepare a pellet.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, such as a JASCO FT/IR-6300, typically with a resolution of 4 cm⁻¹.

Synthesis Workflow

The following diagram illustrates the synthetic pathway from emodin to emodin bianthrone.

Caption: Synthetic pathway of this compound.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. The tabulated spectroscopic data, detailed experimental protocols, and the visualized synthetic workflow are intended to streamline future research and development efforts involving this promising natural product derivative. Further investigation into the specific biological activities and signaling pathways of the purified cis-isomer is warranted to fully elucidate its therapeutic potential.

References

Preliminary Insights into the Mechanism of Action of Emodin: A Proxy for cis-Emodin Bianthrone Studies

Introduction

Data Presentation: Quantitative Effects of Emodin on Cancer Cell Lines

The anti-proliferative and pro-apoptotic effects of Emodin have been quantified in various cancer cell lines. The following tables summarize key quantitative data from the available literature.

Table 1: Anti-proliferative Activity of Emodin

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| HepG2 | Human Hepatic Carcinoma | 43.87 | Not Specified | [4] |

| MCF-7 | Human Breast Cancer | 52.72 | Not Specified | [4] |

| L02 | Human Normal Liver | 22.52 | Not Specified | [4] |

| Caco-2 | Human Colon Carcinoma | 30 | 24 | [2] |

| CNE-2Z | Nasopharyngeal Carcinoma | 33.7 | Not Specified | [5] |

Table 2: Emodin-Induced Apoptosis and Cell Cycle Arrest

| Cell Line | Concentration (µM) | Effect | Time (h) | Reference |

| A549 | 50 | Pronounced release of cytochrome c, activation of caspase-2, -3, and -9 | Not Specified | [6] |

| NCI-H-520 | 50 | ~63.9% increase in apoptotic cells | 72 | [7] |

| A549 | Not Specified | G1/G0 phase arrest, reduction in G2/M and S phases | Not Specified | [7] |

| HepG2 | 4.95 (derivative 7a) | G0/G1 phase arrest | Not Specified | [4] |

| Caco-2 | 30 | G2/M phase arrest | 24 | [2] |

| NCI-H446 | 20 | Increase in S and G2/M phase cells, decrease in G0/G1 phase cells | Not Specified | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these preliminary findings. Based on the methodologies implied in the referenced studies, the following outlines the likely protocols for key experiments.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of Emodin and its derivatives on cancer cells.

-

Methodology:

-

Seed cells (e.g., HepG2, MCF-7, L02) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Emodin or its derivatives for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after Emodin treatment.

-

Methodology:

-

Treat cells with the desired concentration of Emodin for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic.

-

3. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of Emodin on the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

Treat cells with Emodin for the desired time.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

4. Western Blot Analysis

-

Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Methodology:

-

Treat cells with Emodin and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Emodin-induced apoptosis signaling pathway.

Caption: Emodin's effect on cell cycle regulatory proteins.

References

- 1. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. Anticancer potential of emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]

- 6. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Silico Prediction of cis-Emodin Bianthrone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of cis-Emodin bianthrone, a derivative of the naturally occurring anthraquinone, emodin. Due to the limited experimental data available for this compound, this document outlines a predictive workflow leveraging computational methodologies such as molecular docking and network pharmacology. The known bioactivities and mechanisms of the parent compound, emodin, are utilized as a foundational case study to illustrate the predictive process. This guide details the necessary experimental protocols for the validation of in silico findings and includes structured data tables and signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction

This compound is a highly condensed oxygen derivative of emodin anthrone.[1] While its parent compound, emodin, has been extensively studied for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects, this compound remains largely uncharacterized.[2][3] In silico approaches offer a powerful and cost-effective means to predict the bioactivity of such novel or understudied compounds, thereby guiding targeted experimental validation.[4][5]

This guide presents a systematic workflow for the computational prediction of this compound's bioactivity, from initial target identification to the elucidation of potential signaling pathways.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. This data is essential for the generation of accurate 3D models for in silico analysis.

| Property | Value | Source |

| Molecular Formula | C30H22O8 | [1] |

| Molecular Weight | 510.49 g/mol | |

| Stability | Stable in acetone solution in air | [1] |

| PubChem CID | 139587387 (for a related isomer) | [6] |

In Silico Bioactivity Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound integrates several computational techniques to build a comprehensive profile of its potential pharmacological effects.

Methodologies

3.1.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] This technique can be used to screen potential protein targets for this compound and to estimate the binding affinity.

-

Protocol:

-

Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of this compound from its chemical formula or SMILES string. Energy minimize the structure.

-

Docking Simulation: Define the binding site on the receptor and perform the docking using software such as AutoDock or GOLD.[4]

-

Analysis: Analyze the docking poses and scoring functions to determine the binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

3.1.2. Network Pharmacology

Network pharmacology is used to understand the complex interactions between drugs, targets, and diseases from a network perspective.[6][8]

-

Protocol:

-

Target Prediction: Use online tools like SwissTargetPrediction to predict potential protein targets of this compound based on its chemical structure.

-

Network Construction: Construct a compound-target-disease network using databases such as STRING and DrugBank.

-

Pathway Analysis: Perform enrichment analysis on the predicted targets using databases like KEGG and Reactome to identify significantly affected signaling pathways.

-

Predicted Bioactivities and Signaling Pathways (Based on Emodin)

Given the structural similarity, it is hypothesized that this compound may share some of the bioactivities of emodin. Table 2 summarizes the known bioactivities of emodin, which can serve as a starting point for the investigation of its bianthrone derivative.

| Bioactivity | Description | Key Molecular Targets/Pathways | Source |

| Anti-Cancer | Induces apoptosis and inhibits proliferation in various cancer cell lines. | ROS-dependent mitochondrial signaling, ERK, AKT, Bcl-2, Bax, Caspases | [3][9] |

| Anti-Inflammatory | Reduces the production of pro-inflammatory mediators. | NF-κB, MAPK | [2] |

| Anti-Cardiovascular Disease | Exhibits vasorelaxant and anti-fibrotic effects. | Not fully elucidated | [2] |

| Anti-Viral | Inhibits the replication of several viruses. | Not fully elucidated | [2] |

Predicted Signaling Pathway: ROS-Dependent Apoptosis

Based on the known mechanism of emodin in lung adenocarcinoma cells, a predicted signaling pathway for this compound leading to apoptosis is illustrated below.[9]

Experimental Validation

The in silico predictions must be validated through experimental assays. The following are key experimental protocols that can be employed.

Cell Viability and Cytotoxicity Assays

-

MTT Assay Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Apoptosis Assays

-

Annexin V-FITC/PI Staining Protocol:

-

Treat cells with this compound as described above.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic.

-

Western Blotting for Signaling Pathway Analysis

-

Protocol:

-

Treat cells with this compound and lyse the cells to extract proteins.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK, p-AKT, Bcl-2, Bax, Caspase-3).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Conclusion

The in silico workflow presented in this guide provides a robust framework for predicting the bioactivity of this compound. By leveraging computational tools and using the well-characterized parent compound, emodin, as a reference, researchers can generate testable hypotheses regarding the compound's mechanism of action. The subsequent experimental validation of these predictions will be crucial in uncovering the therapeutic potential of this compound. This integrated approach of computational prediction and experimental validation is a cornerstone of modern drug discovery and development.[10]

References

- 1. Network Pharmacology Analysis of Traditional Chinese Medicine for Treating Psoriasis: Identifying Core Components, Mechanisms, and Dosing Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Network Pharmacology in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cjnmcpu.com [cjnmcpu.com]

- 9. Bibliometric Analysis of Network Pharmacology in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Emodin Bianthrones: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin, a naturally occurring anthraquinone found in the roots and rhizomes of various plants such as rhubarb and Polygonum cuspidatum, has garnered significant attention for its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potential as an anticancer, anti-inflammatory, and antiviral agent.[2][3][4] The therapeutic effects of emodin are attributed to its ability to modulate a variety of cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[2][5][6] While research has predominantly focused on emodin and its monomeric derivatives, a growing interest is emerging in its dimeric forms, known as emodin bianthrones.

This technical guide provides a comprehensive overview of the discovery and characterization of emodin bianthrones, with a focus on their synthesis, potential biological activities, and the experimental methodologies required for their investigation. Due to the limited availability of data on novel emodin bianthrone derivatives, this guide will primarily detail the synthesis and properties of the parent emodin bianthrone, while leveraging the extensive knowledge of emodin to extrapolate potential therapeutic applications and mechanisms of action for its dimeric counterparts.

Data Presentation: A Comparative Look at Emodin and Its Derivatives

While specific quantitative data for novel emodin bianthrones are scarce in publicly available literature, the biological activity of emodin and its monomeric derivatives provides a valuable benchmark for anticipating the potential efficacy of bianthronic compounds. The following tables summarize the in vitro cytotoxicity of emodin and some of its derivatives against various cancer cell lines. This data serves as a foundation for future comparative studies on novel emodin bianthrones.

Table 1: In Vitro Cytotoxicity of Emodin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Human Liver Cancer | 43.87 ± 1.28 | [7] |

| MCF-7 | Human Breast Cancer | 52.72 ± 2.22 | [7] |

| A549 | Human Lung Adenocarcinoma | 1-30 (dose-dependent) | [2] |

| HCT116 | Human Colon Cancer | 20-40 | [5] |

| HT29 | Human Colon Cancer | 5-100 (dose-dependent) | [8] |

| RKO | Human Colon Cancer | 5-100 (dose-dependent) | [8] |

Table 2: In Vitro Cytotoxicity of Novel Emodin Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Emodin Derivative 7a | HepG2 | 4.95 | [7] |

| Emodin Derivative 7a | MCF-7 | 6.23 | [7] |

| Emodin Rhamnoside (EM-d-Rha) | HepG2 | 1.5 - 8.56 | [9] |

| Emodin Rhamnoside (EM-d-Rha) | HeLa | 1.5 - 8.56 | [9] |

| Emodin Rhamnoside (EM-d-Rha) | OVCAR-3 | 1.5 - 8.56 | [9] |

| Emodin Rhamnoside (EM-d-Rha) | A549 | 1.5 - 8.56 | [9] |

| Emodin Rhamnoside (EM-d-Rha) | MCF-7 | 1.5 - 8.56 | [9] |

| Emodin Rhamnoside (EM-d-Rha) | K562 | 1.5 - 8.56 | [9] |

| Emodin Rhamnoside (EM-d-Rha) | SGC-790 | 1.5 - 8.56 | [9] |

| Aloe-emodin derivative 4d | HepG2 | Low micromolar | [10] |

| Aloe-emodin derivative 4f | HepG2 | Low micromolar | [10] |

| Aloe-emodin derivative 4i | HepG2 | Low micromolar | [10] |

| Aloe-emodin derivative 4d | NCI-H460 | Low micromolar | [10] |

| Aloe-emodin derivative 4f | NCI-H460 | Low micromolar | [10] |

| Aloe-emodin derivative 4i | NCI-H460 | Low micromolar | [10] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of emodin bianthrones, as well as the assays to evaluate their biological activity.

Synthesis of Emodin Bianthrone

The synthesis of emodin bianthrone is typically achieved through the oxidative dimerization of emodin anthrone.

1. Preparation of Emodin Anthrone (Precursor)

-

Reaction: Reduction of emodin.

-

Reagents: Emodin, stannous chloride (SnCl₂), hydrochloric acid (HCl).

-

Procedure: A detailed protocol for the gram-scale synthesis of emodin anthrone has been described. Briefly, emodin is dissolved in a suitable solvent and treated with a reducing agent such as stannous chloride in the presence of acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified.

2. Oxidative Dimerization to Emodin Bianthrone

-

Reaction: Dimerization of emodin anthrone.

-

Reagents: Emodin anthrone, ferric chloride (FeCl₃) or other oxidizing agents.

-

Procedure: Emodin anthrone is dissolved in an appropriate solvent, and a solution of an oxidizing agent like ferric chloride is added dropwise. The reaction mixture is stirred at room temperature or with gentle heating. The formation of the bianthrone can be monitored by TLC or HPLC. The product is then isolated and purified.

Purification and Characterization

1. Purification

-

Technique: Column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Stationary Phase: Silica gel for column chromatography or a C18 column for preparative HPLC.

-

Mobile Phase: A gradient of organic solvents such as methanol and water or chloroform and methanol is typically used.[11]

2. Characterization

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized bianthrone. A C18 column with a mobile phase consisting of a mixture of methanol and water with a small percentage of acid (e.g., phosphoric acid) is commonly employed.[11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the emodin bianthrone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure and confirm the dimeric nature of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption spectrum of the compound.

Biological Activity Assays

1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the emodin bianthrone for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

2. Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

-

Caspase Activity Assays: To measure the activity of key executioner caspases, such as caspase-3 and caspase-9, which are activated during apoptosis.[12]

3. Cell Cycle Analysis

-

Principle: To determine the effect of the compound on the cell cycle distribution.

-

Procedure: Cells are treated with the emodin bianthrone, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]

Mandatory Visualizations

Signaling Pathways Modulated by Emodin

The following diagrams illustrate the key signaling pathways known to be modulated by emodin. It is hypothesized that emodin bianthrones may interact with similar pathways.

Caption: Emodin inhibits the PI3K/Akt signaling pathway.

Caption: Emodin modulates the MAPK signaling cascade.

Caption: Emodin inhibits the activation of the NF-κB pathway.

Experimental Workflow: Synthesis and Characterization of Emodin Bianthrones

The following diagram outlines the general workflow for the synthesis and characterization of novel emodin bianthrones.

Caption: General workflow for synthesis and characterization.

Conclusion and Future Directions

Emodin bianthrones represent a promising, yet underexplored, class of compounds with potential therapeutic applications. While research on novel derivatives is still in its infancy, the extensive data on emodin provides a strong rationale for their continued investigation. This technical guide offers a foundational framework for the synthesis, characterization, and biological evaluation of novel emodin bianthrones. Future research should focus on the development of efficient synthetic methodologies to generate a library of diverse bianthrone derivatives. Subsequent screening of these compounds against a panel of cancer cell lines and in various disease models will be crucial to identify lead candidates for further drug development. A deeper understanding of their mechanisms of action and the specific signaling pathways they modulate will be paramount to unlocking their full therapeutic potential.

References

- 1. Synthesis and biological evaluation of new derivatives of emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Effects and Mechanism of Novel Emodin Rhamnoside Derivatives against Human Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Anti-Proliferative Emodin Derivatives and Studies on their Cell Cycle Arrest, Apoptosis Pathway and Migration [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor Effects and Mechanism of Novel Emodin Rhamnoside Derivatives against Human Cancer Cells In Vitro | PLOS One [journals.plos.org]

- 10. Synthesis and antitumor activity of natural compound aloe emodin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Synthesis, Characterization, and Anticancer Activity of Novel Lipophilic Emodin Cationic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Analysis of cis-Emodin bianthrone Reveals Limited Publicly Available Data on Therapeutic Targets

A comprehensive review of publicly accessible scientific literature and databases indicates a significant scarcity of specific biological data for cis-Emodin bianthrone, preventing a detailed analysis of its potential therapeutic targets and mechanisms of action at this time.

Our investigation sought to identify quantitative data for structured presentation, detailed experimental protocols, and specific signaling pathways for visualization, as requested. Unfortunately, the current body of scientific literature does not provide this level of detail for this compound.

Alternative Focus: The Well-Characterized Precursor, Emodin

In contrast to the limited data on its bianthrone derivative, the parent compound, Emodin , is extensively researched and presents a significant body of work that aligns with the scope of the original inquiry. Emodin is a naturally occurring anthraquinone with a wide range of documented biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

For researchers and drug development professionals, Emodin offers a rich landscape of potential therapeutic targets and established mechanisms of action. A detailed technical guide on Emodin could be constructed, encompassing:

-

Quantitative Data: A wealth of studies provide IC50 values against various cancer cell lines, measurements of inflammatory cytokine reduction, and other quantifiable biological effects.

-

Experimental Protocols: Detailed methodologies for assays demonstrating Emodin's effects on cell viability, apoptosis, protein expression, and enzyme activity are widely published.

-

Signaling Pathways: Emodin is known to modulate several key signaling pathways implicated in disease, including:

-

NF-κB signaling pathway

-

PI3K/Akt/mTOR pathway

-

MAPK signaling pathway

-

JAK/STAT signaling pathway

-

Should the interest of the audience extend to the broader class of compounds to which this compound belongs, a comprehensive analysis of Emodin would provide valuable insights into potential mechanisms that could be explored for its derivatives.

At present, a detailed technical guide on the specific therapeutic targets of this compound cannot be furnished due to the absence of requisite public data. Researchers are encouraged to consider the extensive literature on Emodin as a foundational resource for further investigation into this class of molecules.

Emodin Bianthrone: A Comprehensive Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin bianthrone, a dimeric anthraquinone derived from the oxidative coupling of two emodin units, has emerged as a molecule of significant interest in pharmacological research. As a naturally occurring compound found in various medicinal plants, it shares a structural lineage with emodin, a well-studied anthraquinone known for its diverse biological activities. This technical guide provides a comprehensive literature review of emodin bianthrone research, focusing on its synthesis, biological activities, and mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering a structured overview of the current state of knowledge and highlighting areas for future investigation.

Chemical Structure and Synthesis

Emodin bianthrone (C30H22O8) is formed through the dimerization of emodin anthrone. The synthesis typically involves the reduction of emodin to emodin anthrone, followed by oxidative coupling.

Experimental Protocol: Synthesis of Emodin Bianthrone

Materials:

-

Emodin

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated Hydrochloric Acid (HCl)

-

Iron(III) chloride hydrate (FeCl3·H2O)

-

Ethanol

Procedure:

-

Reduction of Emodin to Emodin Anthrone:

-

Emodin is reduced using a reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid.

-

The reaction progress can be monitored using electronic absorption spectroscopy.

-

An optimized protocol for this reduction on a multigram scale has been described, yielding emodin anthrone in high purity.

-

-

Oxidative Dimerization of Emodin Anthrone:

-

A solution of iron(III) chloride hydrate in ethanol is added dropwise to a solution of emodin anthrone in ethanol over a period of 45 minutes.

-

The reaction mixture is stirred, and the formation of emodin bianthrone is monitored.

-

The product can be purified by crystallization.

-

Biological Activities and Therapeutic Potential

Research into the biological activities of emodin bianthrone is ongoing, with several studies indicating its potential in various therapeutic areas. Much of the current understanding is extrapolated from research on its parent compound, emodin, which has demonstrated a wide range of pharmacological effects.

Anticancer Activity

While specific quantitative data for emodin bianthrone is limited, derivatives of emodin and emodin bianthrone have shown promising anticancer properties. Emodin itself exhibits cytotoxic effects against a variety of cancer cell lines through the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Emodin and its Derivatives (IC50 values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Emodin | HepG2 (Liver) | 43.87 | [1] |

| Emodin Derivative (7a) | HepG2 (Liver) | 4.95 | [1] |

| Emodin | MCF-7 (Breast) | 7.60 µg/mL | [2] |

| Emodin Derivative (3) | HepG2 (Liver) | 5.6 | [3] |

| Emodin Derivative (12) | MDA-MB-231 (Breast) | 5.027 | [3] |

Note: The data in this table primarily pertains to emodin and its synthetic derivatives, highlighting the potential for anticancer activity within this class of compounds. Further research is needed to establish the specific IC50 values for emodin bianthrone against various cancer cell lines.

Anti-inflammatory Activity

Emodin has been shown to possess significant anti-inflammatory properties by inhibiting key inflammatory pathways. It can suppress the activation of NF-κB and the MAPK signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6[4][5][6]. While direct evidence for emodin bianthrone is still emerging, its structural similarity to emodin suggests it may share similar anti-inflammatory potential.

Antiviral Activity

Studies on the antiviral activity of anthraquinones have shown that while emodin exhibits some activity against certain viruses, bianthrones, in some contexts, have been found to be inactive[7]. However, other research suggests that emodin and its derivatives can be effective against a range of viruses, including Herpes Simplex Virus (HSV)[8]. The antiviral potential of emodin bianthrone requires more dedicated investigation.

Mechanisms of Action

The molecular mechanisms underlying the biological activities of emodin bianthrone are thought to be similar to those of emodin, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Induction of Apoptosis

Emodin is a known inducer of apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, particularly caspase-3 and caspase-9[9][10].

Cell Cycle Arrest

Emodin and its derivatives have been observed to induce cell cycle arrest at various phases, including G1, G2/M, and S phases, in different cancer cell lines[3][11]. This arrest prevents cancer cell proliferation and contributes to the overall antitumor effect.

Modulation of Signaling Pathways

Several key signaling pathways are implicated in the pharmacological effects of emodin, and by extension, potentially emodin bianthrone.

-

NF-κB Pathway: Emodin can inhibit the activation of NF-κB, a crucial transcription factor involved in inflammation and cell survival, by preventing the degradation of its inhibitor, IκBα[5][12].

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis, is another target of emodin. Emodin has been shown to suppress the phosphorylation of key MAPK members like ERK1/2, p38, and JNK[4].

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is critical for cell survival and proliferation. Emodin has been demonstrated to negatively regulate this pathway, contributing to its pro-apoptotic effects[13][14].

Pharmacokinetics and Metabolism

Pharmacokinetic studies on trans-emodin dianthrones in rats have revealed important insights into their absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of Trans-Emodin Dianthrones in Rats

| Administration Route | Dose | T1/2 (h) | Oral Bioavailability (%) | Key Metabolites | Reference |

| Intravenous | 0.4 mg/kg | 1.82 | - | Glucuronidated and hydroxylated metabolites | [8][15] |

| Oral (gavage) | 20 mg/kg | 6.44 | 2.83 | Glucuronidated and hydroxylated metabolites | [8][15] |

The low oral bioavailability of trans-emodin dianthrones is a significant consideration for drug development and suggests that alternative delivery methods may be necessary to enhance its therapeutic efficacy[15]. The compound is rapidly metabolized, primarily through glucuronidation and oxidation[15].

Experimental Workflows and Signaling Pathway Diagrams

Experimental Workflow for Evaluating Anticancer Activity

Caption: Workflow for assessing the anticancer potential of emodin bianthrone.

Signaling Pathway of Emodin-Induced Apoptosis

Caption: Emodin's proposed mechanism of apoptosis induction.

Emodin's Inhibition of the NF-κB Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Preparation of novel antiproliferative emodin derivatives and studies on their cell cycle arrest, caspase dependent apoptosis and DNA binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emodin suppresses lipopolysaccharide-induced pro-inflammatory responses and NF-κB activation by disrupting lipid rafts in CD14-negative endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory effects of emodin on NF-kappaB activation and inflammatory cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacology, toxicology and therapeutic potential of anthraquinone derivative emodin [cjnmcpu.com]

- 8. researchgate.net [researchgate.net]

- 9. Induction of apoptosis in hepatocellular carcinoma cell lines by emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emodin induces apoptosis through caspase 3-dependent pathway in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emodin ameliorates myocardial fibrosis in mice by inactivating the ROS/PI3K/Akt/mTOR axis [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and metabolism of trans-emodin dianthrones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of cis-Emodin Bianthrone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of cis-emodin bianthrone, a dimeric anthraquinone with potential applications in medicinal chemistry and drug development. The synthesis involves the oxidative coupling of emodin anthrone to yield a diastereomeric mixture of cis- and trans-emodin bianthrone, followed by a detailed protocol for the isolation of the desired cis isomer. This protocol is based on established literature procedures and is intended to provide researchers with a reliable method for obtaining this specific stereoisomer for further investigation.

Introduction

Emodin, a naturally occurring anthraquinone, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. Emodin bianthrones, dimers of emodin anthrone, exist as diastereomers (cis and trans), each potentially exhibiting distinct pharmacological profiles. The stereochemistry of these bianthrones can significantly influence their biological activity, making access to stereochemically pure isomers crucial for research and drug development. This application note details the synthesis of the diastereomeric mixture of emodin bianthrone and the subsequent separation of the cis isomer.

Synthesis Pathway

The synthesis of this compound is a two-step process starting from emodin. First, emodin is reduced to emodin anthrone. Subsequently, emodin anthrone undergoes oxidative dimerization to form a mixture of cis- and trans-emodin bianthrone. The desired cis isomer is then separated from the mixture.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Materials and Methods

-

Emodin

-

Stannous chloride dihydrate (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

-

Ethanol

-

Diethyl ether

-

Chloroform

-

Methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Protocol 1: Synthesis of Emodin Anthrone

This protocol is adapted from optimized procedures for the reduction of emodin.

-

Reaction Setup: In a round-bottom flask, dissolve emodin in a suitable solvent such as acetic acid.

-

Reduction: Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) to the emodin solution.

-

Reaction Conditions: Heat the mixture under reflux for a specified time until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Cool the reaction mixture and pour it into ice-water. The precipitate of emodin anthrone is then collected by filtration, washed with water until neutral, and dried.

Protocol 2: Synthesis of Emodin Bianthrone (Diastereomeric Mixture)

This protocol is based on the oxidative coupling of emodin anthrone.[1]

-

Dissolution: Dissolve 100 mg (0.390 mmol) of emodin anthrone in 25 mL of ethanol in a round-bottom flask.[1]

-

Addition of Oxidizing Agent: Prepare a solution of 127 mg (0.468 mmol) of iron (III) chloride hexahydrate in 12 mL of ethanol.[1] Add this solution dropwise to the emodin anthrone solution over a period of 45 minutes.[1]

-

Reaction: Heat the resulting solution under reflux for 4 hours.[1]

-

Extraction: After cooling, pour the reaction mixture into 50 mL of 5% aqueous hydrochloric acid.[1] Extract the product with diethyl ether.[1]

-

Purification: Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent.[1] The residue, a diastereomeric mixture of emodin bianthrone, can be purified by column chromatography on silica gel using a chloroform:methanol (20:1) solvent system.[1] This procedure yields approximately 78 mg (77%) of the diastereomeric mixture.[1]

Protocol 3: Separation of this compound

The separation of the cis (meso) and trans (±) diastereomers of emodin bianthrone is a critical step. The original work by Cameron et al. describes their separation, and subsequent studies have utilized chromatographic and crystallization techniques.

Method A: Fractional Crystallization

The meso (cis) and (±) (trans) diastereomers of emodin bianthrone have different solubilities, which can be exploited for separation by fractional crystallization.

-

Dissolution: Dissolve the diastereomeric mixture in a minimal amount of a suitable hot solvent (e.g., acetone or a mixture of chloroform and methanol).

-

Crystallization: Allow the solution to cool slowly. The less soluble diastereomer will crystallize out first. The exact conditions, including solvent and temperature, may require optimization.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Analysis: Analyze the crystals and the mother liquor by an appropriate method (e.g., NMR spectroscopy with a chiral shift reagent or HPLC) to determine the diastereomeric ratio. Repeat the crystallization process on both the crystalline material and the residue from the mother liquor to improve the purity of each isomer.

Method B: Preparative Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be employed for the separation of the diastereomers.

-

Column and Mobile Phase Selection: An appropriate stationary phase (e.g., chiral column or a highly resolving C18 phase) and a suitable mobile phase must be selected to achieve baseline separation of the two diastereomers.

-

Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent.

-

Chromatography: Inject the sample onto the preparative chromatography system and collect the fractions corresponding to each isomer.

-

Analysis and Pooling: Analyze the collected fractions for purity. Pool the pure fractions of the this compound and evaporate the solvent to obtain the isolated isomer.

Data Presentation

| Parameter | Emodin Anthrone Synthesis | Emodin Bianthrone Synthesis (Mixture) |

| Starting Material | Emodin | Emodin Anthrone |

| Reagents | SnCl₂/HCl | FeCl₃·6H₂O, Ethanol |

| Reaction Time | Variable | 4 hours (reflux) |

| Yield | High | ~77% |

| Product | Emodin Anthrone | Diastereomeric mixture |

| Purification Method | Filtration and washing | Column Chromatography |

| Parameter | This compound (meso) | trans-Emodin Bianthrone (±) |

| Melting Point | To be determined | To be determined |

| Spectroscopic Data | Distinct NMR spectrum | Distinct NMR spectrum |

Note: Specific quantitative data for the separated isomers, such as melting points and detailed spectroscopic data, should be determined experimentally after successful isolation.

Logical Relationship Diagram

Caption: Logical flow from synthesis to pure isomer characterization.

Conclusion

This application note provides a detailed framework for the synthesis and isolation of this compound. The successful synthesis of the diastereomeric mixture followed by a meticulous separation procedure is key to obtaining the pure cis isomer. Researchers are encouraged to optimize the separation protocol based on the available equipment and analytical capabilities to achieve the desired purity for their specific research needs. The availability of stereochemically pure this compound will facilitate a more precise evaluation of its biological properties and potential as a therapeutic agent.

References

Application Note: High-Resolution Separation of Cis- and Trans-Emodin Bianthrone Diastereomers by UHPLC-MS/MS

Abstract

This application note presents a robust and sensitive analytical method for the separation and quantification of cis- and trans-emodin bianthrone diastereomers. These compounds, found in medicinal plants such as Polygonum multiflorum, are of significant interest to researchers in drug development and natural product chemistry due to their potential biological activities and toxicity. The described Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method provides excellent resolution and accuracy, making it suitable for quality control, pharmacokinetic studies, and toxicological assessments.

Introduction

Emodin bianthrone exists as a pair of diastereomers, the cis- and trans-isomers, which can exhibit different biological and toxicological profiles. Therefore, the ability to accurately separate and quantify these isomers is crucial for the comprehensive evaluation of botanical extracts and derived pharmaceutical products. This protocol details a validated UHPLC-MS/MS method that achieves baseline separation of the cis- and trans-isomers, allowing for their individual quantification.

Experimental

Instrumentation and Consumables:

-

UHPLC System: Agilent 1290 Infinity II LC System or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

-

Column: Agilent ZORBAX Rapid Resolution High Definition SB-C18, 2.1 x 50 mm, 1.8 µm

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Vials: 2 mL amber glass vials with PTFE septa

Sample Preparation:

A detailed protocol for the extraction of emodin bianthrone from Polygonum multiflorum root powder is provided in the protocols section. The method involves ultrasonic-assisted extraction with 50% ethanol, followed by filtration.

Results and Discussion

The developed UHPLC-MS/MS method successfully separated the cis- and trans-emodin bianthrone isomers. The cis isomer typically elutes earlier than the trans isomer on a C18 reversed-phase column. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of the isomers, even in complex matrices.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Agilent ZORBAX RRHD SB-C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 2.0 µL |

| Gradient Program | |

| 0-8 min | 37% B |

| 8-10 min | 37-60% B |

| 10-12 min | 60-78% B |

| 12-20 min | 78-90% B |

| 20-22 min | 90-37% B |

| 22-30 min | 37% B |

| Mass Spectrometer Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 4000 V |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 30 psi |

| MRM Transitions | |

| trans-Emodin Bianthrone | Precursor Ion (m/z): 537.1 -> Product Ion (m/z): 268.1 |

| cis-Emodin Bianthrone | Precursor Ion (m/z): 537.1 -> Product Ion (m/z): 268.1 |

| Collision Energy (starting point) | 10 eV |

| Approximate Retention Times | |

| This compound | ~11.5 min |

| trans-Emodin Bianthrone | ~12.5 min |

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. The cis isomer is expected to elute before the trans isomer.

Conclusion

The UHPLC-MS/MS method described in this application note is highly effective for the separation and quantification of cis- and trans-emodin bianthrone. This method offers the specificity and sensitivity required for rigorous scientific investigation and quality control in the fields of natural product research and drug development.

Alternative Method: Supercritical Fluid Chromatography (SFC)

While a specific SFC protocol for emodin bianthrone isomers is not detailed here, SFC is a powerful technique for the separation of diastereomers and chiral compounds. Its advantages include faster separations, reduced organic solvent consumption, and unique selectivity compared to HPLC. For researchers interested in exploring alternative or complementary separation techniques, developing an SFC method using a chiral stationary phase could provide excellent resolution for these isomers.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Polygonum multiflorum

This protocol describes the extraction of emodin bianthrone isomers from dried Polygonum multiflorum root powder.

Materials:

-

Dried Polygonum multiflorum root powder

-

50% Ethanol in water (v/v)

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters (PTFE)

-

2 mL amber glass vials

Procedure:

-

Weigh 1.0 g of Polygonum multiflorum root powder into a 50 mL conical tube.

-

Add 20 mL of 50% ethanol to the tube.

-

Vortex the mixture for 1 minute to ensure the powder is fully wetted.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a 2 mL amber glass vial.

-

The sample is now ready for UHPLC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis

This protocol details the instrumental setup and execution of the analysis for the separation of cis- and trans-emodin bianthrone.

Instrument Setup:

-

Equilibrate the UHPLC system with the initial mobile phase conditions (63% A, 37% B) at a flow rate of 0.25 mL/min until a stable baseline is achieved.

-

Set the column oven temperature to 30°C.

-

Set up the mass spectrometer with the parameters listed in Table 1. Perform a system suitability test using a standard mixture of the isomers to confirm performance.

Analysis Workflow:

-

Inject 2.0 µL of the prepared sample or standard solution.

-

Run the gradient program as specified in Table 1.

-

Acquire data in MRM mode using the specified transitions.

-

Integrate the peaks corresponding to cis- and trans-emodin bianthrone. The cis isomer is expected to have a shorter retention time than the trans isomer.

-

Quantify the isomers using a calibration curve prepared from certified reference standards.

Visualizations

Caption: Workflow for the separation of emodin bianthrone isomers.

Caption: Conceptual biological signaling pathway of emodin bianthrone.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of cis-Emodin Bianthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of cis-Emodin bianthrone. Due to the limited availability of a specific validated method for this analyte, the protocol herein is adapted from established methods for structurally related anthraquinones and bianthrones. This application note provides a comprehensive framework for the separation, detection, and quantification of this compound, along with a detailed protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines. The provided experimental procedures and validation parameters are intended to serve as a robust starting point for researchers developing and validating this analytical method in their own laboratories.

Introduction

Emodin bianthrones are naturally occurring polyketides found in various medicinal plants and fungi. The cis and trans isomers of emodin bianthrone are of significant interest due to their potential biological activities. Accurate and reliable quantification of specific isomers, such as this compound, is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies in drug development. This application note presents a reverse-phase HPLC (RP-HPLC) method with UV detection tailored for the quantification of this compound.

Proposed HPLC Method

The following HPLC conditions are proposed for the analysis of this compound, based on methods for similar compounds such as emodin and other bianthrones.[1][2][3][4]

Table 1: Proposed Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary HPLC system with UV/Vis or PDA detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 340 nm (for bianthrones) or 254 nm (for general anthraquinones)[1] |

| Run Time | 35 minutes |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

Sample matrix (e.g., plant extract, plasma)

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (General Protocol for Plant Extracts)

-

Extraction: Accurately weigh 1 g of the powdered plant material. Add 25 mL of methanol and extract using ultrasonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-